molecular formula C20H18F2N2O4S2 B1262620 PKM2 activator 2

PKM2 activator 2

Cat. No.: B1262620
M. Wt: 452.5 g/mol
InChI Key: LLOHMBFPOYWAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKM2 activator 2 is a chemical compound known for its ability to activate pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown potential in restoring normal glycolytic metabolism in cells, making it a significant compound in cancer research and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKM2 activator 2 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and specific catalysts can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency and quality. This involves using large-scale reactors, precise control of reaction parameters, and rigorous purification processes. Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PKM2 activator 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

PKM2 activator 2 has a wide range of scientific research applications:

Mechanism of Action

PKM2 activator 2 exerts its effects by activating pyruvate kinase M2, which is a key enzyme in the glycolytic pathway. By activating PKM2, the compound enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased glycolytic flux. This activation helps restore normal glycolytic metabolism, which is often disrupted in cancer cells. The molecular targets and pathways involved include the regulation of gene expression related to apoptosis, mitosis, hypoxia, inflammation, and metabolic reprogramming .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PKM2 activator 2 is unique due to its high potency and specificity for PKM2, with an AC50 value of 66 nM. This makes it a highly effective tool for studying and modulating glycolytic metabolism in various research contexts .

Biological Activity

Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, playing a significant role in cellular metabolism, particularly in cancer cells. The activation of PKM2 is associated with various biological processes, including tumorigenesis, immune response modulation, and metabolic reprogramming. PKM2 activator 2 (often referred to as DASA-58 or TEPP-46) has emerged as a promising small-molecule compound that enhances the enzymatic activity of PKM2. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

PKM2 exists in two main forms: a high-activity tetramer and a low-activity dimer/monomer. Activators like DASA-58 stabilize the tetrameric form, enhancing its catalytic efficiency. The binding of these activators occurs at the interface of the PKM2 subunits, promoting their association into stable tetramers and rendering the enzyme resistant to inhibitory modifications induced by tyrosine phosphorylation .

Key Findings:

  • Tetramer Stabilization : DASA-58 increases PKM2 activity in a dose-dependent manner, achieving an effective half-activation concentration (EC50) of approximately 19.6 µM .
  • Resistance to Inhibition : Pre-treatment with DASA-58 prevents the inhibition of PKM2 activity caused by pervanadate treatment, which induces tyrosine phosphorylation .

Biological Implications

The activation of PKM2 has significant implications for various biological processes:

1. Cancer Metabolism

PKM2 activators have shown potential in suppressing tumor growth. For instance, in preclinical studies involving human cancer cell xenografts, continuous dosing with TEPP-46 resulted in reduced tumor development . The activation of PKM2 leads to increased aerobic glycolysis and lactate secretion, which are metabolic characteristics commonly associated with cancer cells .

2. Immune Response Modulation

Recent studies indicate that PKM2 activators can enhance macrophage function by promoting mitochondrial biogenesis and endotoxin tolerance. TEPP-46 treatment increased the expression of pro-inflammatory cytokines and contributed to metabolic reprogramming within macrophages . This suggests that targeting PKM2 could be a novel therapeutic strategy for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy and mechanisms of action of PKM2 activators:

Case Study 1: TEPP-46 and Macrophage Function

A study demonstrated that TEPP-46 treatment enhanced mitochondrial biogenesis in macrophages, leading to improved endotoxin tolerance. Mice treated with TEPP-46 exhibited higher levels of the PKM2 tetramer and reduced inflammatory responses after lipopolysaccharide (LPS) exposure .

Case Study 2: DASA-58 in Cancer Therapy

In vitro experiments showed that DASA-58 significantly increased glucose consumption and lactate production in H1299 lung cancer cells compared to control treatments. This metabolic shift was linked to enhanced cell viability under nutrient-deprived conditions, suggesting a potential therapeutic role for DASA-58 in cancer metabolism .

Data Tables

Compound EC50 (µM) Effect on Tumor Growth Mechanism
DASA-5819.6Reduced tumor developmentTetramer stabilization
TEPP-46N/AEnhanced macrophage functionMitochondrial biogenesis

Properties

Molecular Formula

C20H18F2N2O4S2

Molecular Weight

452.5 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2

InChI Key

LLOHMBFPOYWAIL-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.